4-Amino-6-bromopyridin-2-ol
CAS No.:
Cat. No.: VC17559167
Molecular Formula: C5H5BrN2O
Molecular Weight: 189.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrN2O |
|---|---|
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | 4-amino-6-bromo-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) |
| Standard InChI Key | DUCYFUUUJUFSCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(NC1=O)Br)N |
Introduction
4-Amino-6-bromopyridin-2-ol is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of a bromine atom, an amino group, and a hydroxyl group attached to the pyridine ring. This compound is classified as an amino alcohol and is part of the broader category of heterocyclic compounds. Its significance lies in its biological activity, making it a subject of interest in pharmaceutical research and development.
Synthesis of 4-Amino-6-bromopyridin-2-ol
The synthesis of 4-amino-6-bromopyridin-2-ol can be achieved through several methods, primarily involving the bromination of pyridine derivatives followed by amination and hydroxylation reactions. One notable method includes esterification followed by ammoniation and Hofmann degradation, yielding high purity and yield of the target compound.
Synthesis Steps:
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Bromination: The initial step involves the bromination of pyridine derivatives to introduce the bromine atom.
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Amination: The next step involves the introduction of an amino group through amination reactions.
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Hydroxylation: Finally, hydroxylation reactions are used to introduce the hydroxyl group.
Biological Activity and Applications
Research indicates that compounds similar to 4-amino-6-bromopyridin-2-ol exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of both amino and hydroxyl groups allows for interactions with biological targets such as enzymes or receptors, which is crucial for its application in drug design.
Biological Activities:
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Antimicrobial Activity: Potential against various microbial strains.
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Anticancer Activity: Shows promise in inhibiting cancer cell growth.
Research Findings and Applications
4-Amino-6-bromopyridin-2-ol is utilized in various scientific fields due to its unique structural features and reactivity. Its applications span both research and industrial settings, particularly in medicinal chemistry where its biological activity is leveraged for drug development.
Data Table: Synthesis Methods
| Method | Description |
|---|---|
| Bromination | Introduction of bromine atom |
| Amination | Introduction of amino group |
| Hydroxylation | Introduction of hydroxyl group |
| Esterification followed by Ammoniation and Hofmann Degradation | High purity and yield synthesis |
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